2-(4-methoxyphenyl)-1-methyl-1H-indole
Overview
Description
2-(4-Methoxyphenyl)-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a methoxy group at the para position of the phenyl ring and a methyl group at the nitrogen atom of the indole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Scientific Research Applications
2-(4-Methoxyphenyl)-1-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylhydrazine and acetophenone.
Condensation Reaction: These starting materials undergo a Fischer indole synthesis, where the hydrazine reacts with the ketone to form the indole ring.
Methylation: The resulting indole compound is then methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid and sulfuric acid).
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1H-indole: Lacks the methyl group at the nitrogen atom.
2-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of an indole ring.
Uniqueness
2-(4-Methoxyphenyl)-1-methyl-1H-indole is unique due to the presence of both the methoxy group and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-17-15-6-4-3-5-13(15)11-16(17)12-7-9-14(18-2)10-8-12/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPKLFZRXJREBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355622 | |
Record name | 2-(4-methoxyphenyl)-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61843-43-4 | |
Record name | 2-(4-methoxyphenyl)-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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